(5-Chloro-2-methoxyphenyl)(phenyl)methanamine hydrochloride
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Overview
Description
“(5-Chloro-2-methoxyphenyl)(phenyl)methanamine hydrochloride” is a chemical compound with the CAS Number 2241139-73-9 . It has a molecular weight of 284.18 .
Molecular Structure Analysis
The InChI code for this compound is1S/C14H14ClNO.ClH/c1-17-13-8-7-11(15)9-12(13)14(16)10-5-3-2-4-6-10;/h2-9,14H,16H2,1H3;1H
. This indicates that the compound has a molecular structure with 14 carbon atoms, 14 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 1 oxygen atom. Physical And Chemical Properties Analysis
“(5-Chloro-2-methoxyphenyl)(phenyl)methanamine hydrochloride” is a white to off-white powder or crystals . . The storage temperature is room temperature .Scientific Research Applications
Pharmacological Profiles of Related Compounds :
- A study of a similar compound, (2R,4R)-4-hydroxy-2-[2-[2-[2-(3-methoxy)phenyl]ethyl]phenoxy]ethyl-1-methylpyrrolidine hydrochloride (R-96544), revealed its potent, competitive, and selective activity as a 5-HT(2A) receptor antagonist. This compound inhibited platelet aggregation induced by serotonin and other agents in various species, including humans, monkeys, and rats (Ogawa et al., 2002).
In Vivo Metabolism Studies :
- Research on 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in rats, a compound structurally related to (5-Chloro-2-methoxyphenyl)(phenyl)methanamine hydrochloride, provides insights into metabolic pathways. The study identified various metabolites, suggesting two primary metabolic pathways: deamination followed by reduction or oxidation, and O-desmethylation followed by acetylation (Kanamori et al., 2002).
Selective Receptor Antagonism :
- Another related compound, WAY-100635 (N-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]-N-(2- pyridinyl)cyclohexanecarboxamide trihydrochloride), was studied for its properties as a selective 5-HT1A receptor antagonist. It displayed high affinity and selectivity for 5-HT1A receptors, indicating its potential use in studies of 5-HT1A receptor function (Forster et al., 1995).
Dual Serotonin/Noradrenaline Reuptake Inhibition :
- A study on a series of 1-(2-phenoxyphenyl)methanamines, which are structurally similar to the compound , revealed selective dual 5-HT and NA reuptake pharmacology. These analogues showed potential as treatments for conditions influenced by serotonin and noradrenaline levels (Whitlock et al., 2008).
Safety And Hazards
properties
IUPAC Name |
(5-chloro-2-methoxyphenyl)-phenylmethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO.ClH/c1-17-13-8-7-11(15)9-12(13)14(16)10-5-3-2-4-6-10;/h2-9,14H,16H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMXSAVOODGRKMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(C2=CC=CC=C2)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Chloro-2-methoxyphenyl)(phenyl)methanamine hydrochloride |
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